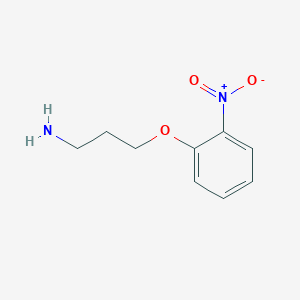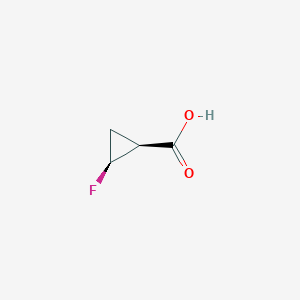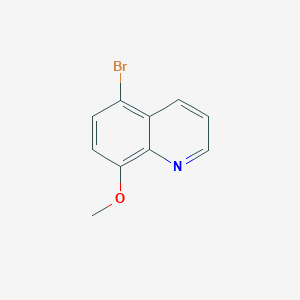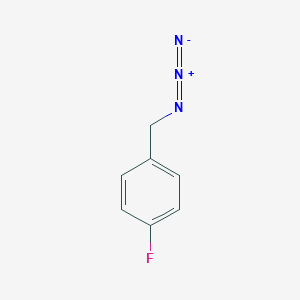
2,4-Dibromo-3-methyl-5-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-methyl-5-phenylthiophene (DBMPT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DBMPT belongs to the class of thiophene derivatives and is known for its broad range of biological activities.
Mechanism Of Action
The mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood. However, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines.
Biochemical And Physiological Effects
2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the replication of the hepatitis C virus by inhibiting viral RNA synthesis. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its broad range of biological activities. 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on 2,4-Dibromo-3-methyl-5-phenylthiophene. One of the potential areas of research is the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene. Further studies are also needed to investigate the potential side effects of 2,4-Dibromo-3-methyl-5-phenylthiophene and its safety profile. Additionally, the synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene can be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Conclusion:
In conclusion, 2,4-Dibromo-3-methyl-5-phenylthiophene is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. 2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Although the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. The complex synthesis method of 2,4-Dibromo-3-methyl-5-phenylthiophene is one of the limitations for its use in lab experiments. However, the broad range of biological activities of 2,4-Dibromo-3-methyl-5-phenylthiophene makes it a promising candidate for drug development. Future research on 2,4-Dibromo-3-methyl-5-phenylthiophene should focus on the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs, elucidation of its mechanism of action, investigation of its potential side effects, and optimization of its synthesis method.
Synthesis Methods
2,4-Dibromo-3-methyl-5-phenylthiophene can be synthesized through various methods, including the reaction of 2,4-dibromothiophene with 3-methyl-5-phenylthiophene in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-5-phenylthiophene with 2,4-dibromo-1,3,5-trimethylbenzene in the presence of a strong base. The synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its biological activities such as anti-inflammatory, anticancer, and antiviral properties. In vitro studies have shown that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
CAS RN |
40196-71-2 |
|---|---|
Product Name |
2,4-Dibromo-3-methyl-5-phenylthiophene |
Molecular Formula |
C11H8Br2S |
Molecular Weight |
332.06 g/mol |
IUPAC Name |
2,4-dibromo-3-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
CHGLLFAFVXHTSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
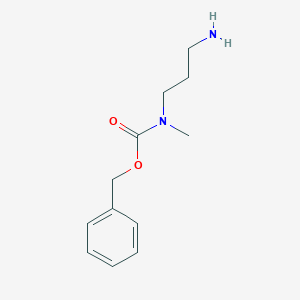
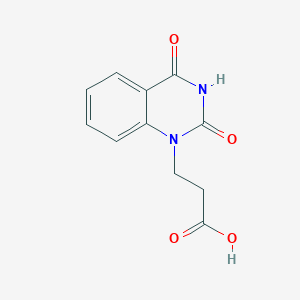
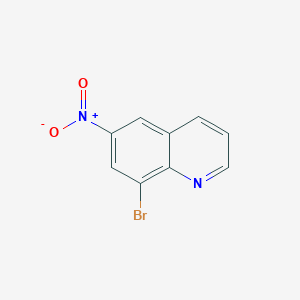
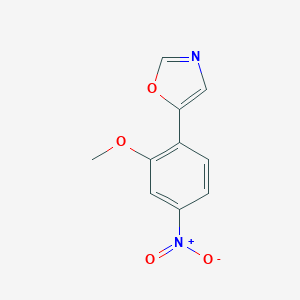
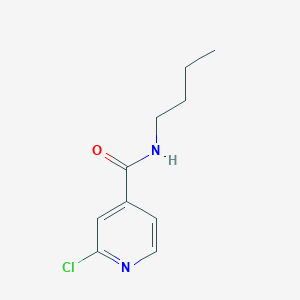
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
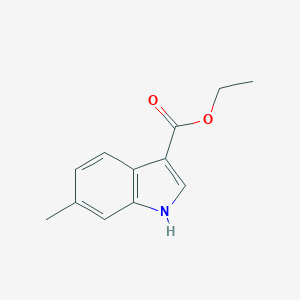
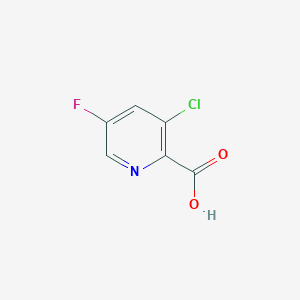
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
